N-Cbz-3-(Cbz-amino)-DL-alanine
Overview
Description
N-Cbz-3-(Cbz-amino)-DL-alanine is a compound that features a benzyloxycarbonyl (Cbz) protecting group attached to both the amino and carboxyl groups of alanine. This compound is significant in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-3-(Cbz-amino)-DL-alanine typically involves the protection of the amino group of alanine with a benzyloxycarbonyl group. One common method is the amidation of N-Cbz-protected amines under mild conditions. This involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-Cbz-3-(Cbz-amino)-DL-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the Cbz protecting groups.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for cyclization reactions, and Grignard reagents for amidation reactions .
Major Products
Major products formed from these reactions include 3-pyrazolidinones, 1-amino-5-benzylidenehydantoins, and N-Cbz-3-arylalanine hydrazides .
Scientific Research Applications
N-Cbz-3-(Cbz-amino)-DL-alanine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other amino acid derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions and protein synthesis.
Medicine: Investigated for its potential in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-Cbz-3-(Cbz-amino)-DL-alanine involves its role as a protected amino acid derivative. The Cbz groups protect the amino and carboxyl groups during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-Cbz-protected amino acids, such as N-Cbz-3-aminopropanal and N-Cbz-3-arylalanine .
Uniqueness
N-Cbz-3-(Cbz-amino)-DL-alanine is unique due to its dual protection of both the amino and carboxyl groups, making it highly versatile in organic synthesis. This dual protection allows for selective deprotection and functionalization, which is advantageous in the synthesis of complex molecules .
Properties
IUPAC Name |
2,3-bis(phenylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c22-17(23)16(21-19(25)27-13-15-9-5-2-6-10-15)11-20-18(24)26-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,24)(H,21,25)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQKWTMXEWAKAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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